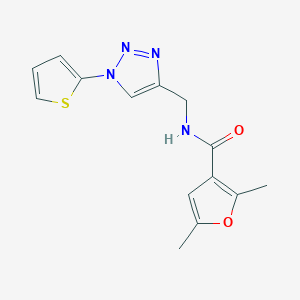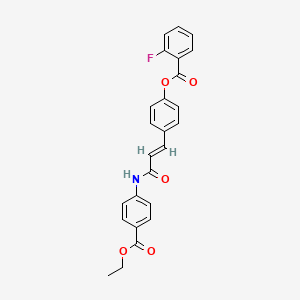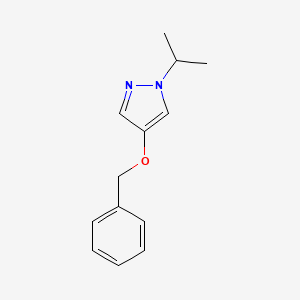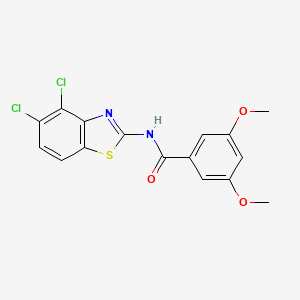![molecular formula C22H17F3N4O5 B2583289 Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 318237-86-4](/img/structure/B2583289.png)
Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate” is a complex organic compound. It belongs to the family of pyrazoles, which are nitrogen-containing heterocyclic compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles, including this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Compound Formation
Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a versatile chemical used in synthesizing various heterocyclic compounds. It serves as a precursor in three-component spiro heterocyclization reactions with malononitrile and pyrazolone, yielding spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], a complex heterocyclic system with potential applications in medicinal chemistry and materials science (Dmitriev et al., 2014). Similar reactions with acetonitriles and 4-hydroxycoumarin have also been used to produce other substituted spiro compounds, illustrating the chemical's flexibility in synthesizing diverse molecular structures (Dmitriev et al., 2015).
2. Synthesis of Isoxazole Derivatives
This chemical also participates in reactions leading to the formation of 4,5-dihydroisoxazole derivatives. Such transformations are crucial in the synthesis of isoxazoles, compounds known for their various biological activities and applications in drug discovery (Molchanov et al., 2004).
3. Catalyst in Complex Reaction Pathways
Moreover, it has been used in Pd-Catalysed cross-coupling reactions, serving as a precursor for the synthesis of condensed pyrazoles. Such reactions are significant in the field of organic synthesis, where the formation of complex and densely packed molecular structures is required (Arbačiauskienė et al., 2011).
4. Structural Studies and Characterization
The compound has been the subject of structural and molecular studies, as indicated by X-ray diffraction analyses. These studies are pivotal for understanding the molecular geometry and establishing the foundation for further chemical modifications and applications (Kumar et al., 2018).
Zukünftige Richtungen
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Wirkmechanismus
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole and pyrazole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole and pyrazole derivatives are known to have a wide range of biological effects due to their interaction with multiple targets .
Biochemische Analyse
Biochemical Properties
Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical reactions. For instance, it may bind to active sites of enzymes, altering their activity and influencing metabolic flux. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which collectively contribute to the compound’s biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their function, and can also interact with DNA or RNA, influencing gene expression. The binding interactions may involve covalent modifications, such as phosphorylation or acetylation, or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These molecular interactions ultimately lead to changes in cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into metabolites that have different biochemical properties, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in gene expression, enzyme activity, and cellular metabolism .
Eigenschaften
IUPAC Name |
ethyl 4,6-dioxo-1-(phenylcarbamoyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O5/c1-2-34-20(32)16-15-17(29(27-16)21(33)26-13-8-4-3-5-9-13)19(31)28(18(15)30)14-10-6-7-12(11-14)22(23,24)25/h3-11,15,17H,2H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCUATVOJGYEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)



![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)




